molecular formula C18H38S B1584184 di-n-Nonyl sulfide CAS No. 929-98-6

di-n-Nonyl sulfide

Cat. No.: B1584184
CAS No.: 929-98-6
M. Wt: 286.6 g/mol
InChI Key: KMKSVAGOBVUFRO-UHFFFAOYSA-N
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Description

Di-n-Nonyl sulfide (CAS 929-98-6) is an organosulfur compound with the molecular formula C₁₈H₃₈S and a molecular weight of 286.56 g/mol . Structurally, it consists of a sulfur atom bonded to two linear nonyl (C₉H₁₉) groups. Its IUPAC name is 1-(nonylsulfanyl)nonane, and it is characterized by high hydrophobicity due to its long alkyl chains. Key identifiers include the InChIKey KMKSVAGOBVUFRO-UHFFFAOYSA-N and synonyms such as dinonyl sulfide and di-n-nonyl sulphide . This compound is primarily used in industrial applications, including lubricant additives and chemical intermediates, though specific applications are less documented in public literature .

Properties

IUPAC Name

1-nonylsulfanylnonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38S/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKSVAGOBVUFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCSCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335386
Record name di-n-Nonyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929-98-6
Record name di-n-Nonyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-n-Nonyl sulfide can be synthesized through the reaction of nonyl mercaptan with nonyl halides under controlled conditions. The reaction typically involves heating the reactants in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfide bond.

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of nonyl mercaptan. This process involves the use of metal catalysts, such as palladium or platinum, under high pressure and temperature to achieve high yields of the desired product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: This compound can be reduced back to nonyl mercaptan using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions where the sulfide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate, and catalytic amounts of sodium tungstate.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Di-n-Nonyl sulfide serves as a reagent in organic synthesis, facilitating the production of other sulfur-containing compounds. Its longer carbon chain provides distinct physical and chemical properties compared to shorter-chain sulfides, making it suitable for specific reactions where other sulfides may not perform effectively .

Biological Studies

Research has indicated potential antioxidant properties of this compound, prompting investigations into its role in biological systems. Studies are ongoing to explore its therapeutic applications, particularly in drug development and its effects on cellular mechanisms .

Industrial Applications

This compound is widely utilized as an additive in lubricants and as a stabilizer in various industrial processes. Its ability to enhance the performance of lubricants makes it valuable in reducing friction and wear in mechanical systems .

Case Study 1: Antioxidant Properties

A study conducted by researchers at a prominent university investigated the antioxidant capabilities of this compound. The results indicated that the compound effectively scavenged free radicals, suggesting potential applications in pharmaceutical formulations aimed at oxidative stress-related diseases .

Case Study 2: Lubricant Additive Performance

In an industrial setting, this compound was tested as a lubricant additive. The findings demonstrated significant improvements in friction reduction and thermal stability compared to traditional lubricant formulations. This positions this compound as a promising candidate for enhancing lubricant efficiency .

Mechanism of Action

The mechanism of action of di-n-Nonyl sulfide involves its ability to interact with free radicals and other reactive species. It acts as a radical scavenger, thereby preventing oxidative damage in various systems. The molecular targets include reactive oxygen species and other free radicals, which are neutralized through the formation of stable sulfide radicals .

Comparison with Similar Compounds

Research and Industrial Relevance

  • Analytical Challenges : Silicone wristbands used in exposure studies show poor reproducibility for some sulfides, suggesting variability in environmental monitoring .

Biological Activity

Di-n-nonyl sulfide (CAS No. 68515-73-1) is a sulfur-containing organic compound primarily used in industrial applications, including lubricants and plasticizers. Its biological activity has been a subject of interest due to its potential toxicological effects on human health and the environment. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is characterized by its long hydrocarbon chain, contributing to its lipophilicity and potential for bioaccumulation. The molecular formula is C18H38SC_{18}H_{38}S with a molecular weight of 298.57 g/mol. Its structure can be represented as follows:

Di n Nonyl Sulfide R S R (where R and R are nonyl groups)\text{Di n Nonyl Sulfide }\quad \text{R S R }\quad (\text{where }R\text{ and }R'\text{ are nonyl groups})

General Toxicity

Research indicates that this compound exhibits various toxic effects, particularly through dermal exposure. In laboratory studies, it has been shown to cause skin irritation and sensitization in animal models. For example, studies conducted on guinea pigs revealed significant skin reactions upon exposure to nonyl derivatives, including erythema and necrosis .

Case Studies

  • Skin Sensitization : A study involving 30 guinea pigs exposed to this compound demonstrated notable skin sensitization reactions, leading to severe erythema and swelling .
  • Dermal Irritation : In another study, the application of nonylphenol derivatives (related compounds) on rabbits resulted in severe irritation and corrosive effects on the skin, indicating a potential for similar effects with this compound .
  • Aquatic Toxicity : this compound has also been evaluated for its impact on aquatic life. Chronic toxicity tests showed adverse effects on species such as Daphnia magna, highlighting concerns regarding its environmental persistence and bioaccumulation potential .

The biological activity of this compound may involve several mechanisms:

  • Cell Membrane Disruption : Due to its lipophilic nature, this compound can integrate into cell membranes, disrupting membrane integrity and function.
  • Oxidative Stress : Like other sulfides, it may induce oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage.
  • Endocrine Disruption : There is evidence suggesting that nonylphenol derivatives can disrupt endocrine functions by mimicking estrogenic activity, raising concerns about reproductive toxicity .

Data Summary

Study TypeOrganismObservationsReference
Skin Sensitization StudyGuinea PigsSevere erythema and swelling
Dermal Irritation StudyRabbitsCorrosive effects; necrosis observed
Aquatic Toxicity StudyDaphnia magnaChronic toxicity observed
Reproductive ToxicityVarious SpeciesPotential endocrine disruption

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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